9'-(Benzyloxy)-4a',13'-diol Naloxone
Description
Overview of Opioid Receptor Systems and Endogenous Ligands
The endogenous opioid system is a critical neuromodulatory system in the human body, composed of opioid receptors and their endogenous peptide ligands. nih.gov There are three primary types of opioid receptors: mu (μ), delta (δ), and kappa (κ), all of which are G protein-coupled receptors (GPCRs). nih.govnih.gov These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in regulating pain perception, mood, stress responses, and autonomic functions. nih.govfrontiersin.org
The body produces its own opioid-like peptides that act as natural ligands for these receptors. These endogenous ligands are derived from precursor proteins and include:
Endorphins (e.g., β-endorphin), which primarily bind to μ-opioid receptors. nih.gov
Enkephalins (e.g., Met-enkephalin and Leu-enkephalin), which show a preference for δ-opioid receptors. nih.govresearchgate.net
Dynorphins (e.g., Dynorphin A), which are the primary endogenous ligands for κ-opioid receptors. nih.gov
The interaction between these peptides and their receptors forms a complex signaling network that is essential for maintaining physiological homeostasis. researchgate.net
| Receptor Type | Primary Endogenous Ligands | Precursor Protein | Key Physiological Roles |
| Mu (μ) | Endorphins, Endomorphins | Proopiomelanocortin (POMC) | Analgesia, euphoria, respiratory depression, dependence nih.gov |
| Delta (δ) | Enkephalins | Proenkephalin | Analgesia, mood regulation, reduction in gastric motility nih.gov |
| Kappa (κ) | Dynorphins | Prodynorphin | Analgesia, dysphoria, diuresis nih.gov |
The Pharmacological Significance of Naloxone (B1662785) as a Prototypical Opioid Antagonist
Naloxone is a synthetic derivative of oxymorphone and serves as the prototypical opioid antagonist. wikipedia.orgmdpi.com Its pharmacological significance stems from its ability to reverse the effects of opioid agonists. drugbank.comwikipedia.org Naloxone functions as a competitive antagonist, meaning it binds to opioid receptors with high affinity without activating them. drugbank.comfda.gov This action effectively blocks agonists like morphine, heroin, or fentanyl from binding to and activating the receptors. medlineplus.govnih.gov
Naloxone exhibits a particularly high affinity for the μ-opioid receptor, the primary target for most clinically used and illicit opioids. drugbank.comnih.gov This high-affinity binding allows naloxone to displace agonist molecules already bound to the receptors, rapidly reversing life-threatening conditions such as respiratory depression caused by an opioid overdose. medlineplus.govnih.gov
Beyond its critical clinical use, naloxone is an invaluable tool in pharmacological research. wisdomlib.org Its ability to selectively block opioid receptors allows scientists to investigate the roles of the endogenous opioid system in various physiological and pathological processes. frontiersin.orgwisdomlib.org The development of naloxone was a pivotal moment, confirming the existence of specific opioid receptors in the brain and paving the way for a deeper understanding of opioid pharmacology. frontiersin.org
Rationale for Chemical Derivatization Strategies in Opioid Ligand Research
Chemical derivatization, the process of modifying a molecule's structure, is a fundamental strategy in medicinal chemistry. researchgate.netelsevierpure.com In opioid research, naloxone and other morphinan-based compounds are frequently used as scaffolds for creating new derivatives. mdpi.comnih.gov The primary rationales for this approach include:
Exploring Structure-Activity Relationships (SAR): By systematically altering different parts of the naloxone molecule, researchers can determine which functional groups are essential for receptor binding and antagonist activity. nih.govkarger.com This knowledge helps in building predictive models for how ligands interact with opioid receptors.
Developing Novel Therapeutics: While naloxone is a non-selective antagonist, derivatization can lead to compounds with different pharmacological profiles. For instance, modifications can produce ligands that are selective for a specific receptor subtype (μ, δ, or κ) or that possess mixed agonist-antagonist properties. mdpi.com
Creating Advanced Research Tools: Derivatization is used to create specialized molecular probes. nih.gov This includes attaching fluorescent tags to visualize receptor trafficking in real-time or adding photo-activatable groups to control receptor activity with light, providing sophisticated methods to study opioid pharmacology. nih.gov
Modulating Pharmacokinetic Properties: Chemical modifications can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For example, increasing a compound's lipophilicity can enhance its ability to cross the blood-brain barrier.
Contextualizing 9'-(Benzyloxy)-4a',13'-diol Naloxone within Morphinan (B1239233) Chemistry and Medicinal Chemistry Research
The compound 9’-(Benzyloxy)-4a’,13’-diol Naloxone is a synthetic derivative of naloxone, placing it firmly within the chemical class of morphinans. wikipedia.orgnih.gov The morphinan skeleton is the core structure for a vast array of psychoactive drugs, including opioid agonists and antagonists. wikipedia.org The specific modifications in 9’-(Benzyloxy)-4a’,13’-diol Naloxone suggest it is a compound designed for detailed investigation into opioid receptor interactions.
An analysis of its name reveals key structural changes from the parent naloxone molecule:
9'-(Benzyloxy) group: The addition of a benzyloxy group (a benzyl (B1604629) group linked via an oxygen atom) introduces a bulky and lipophilic substituent. In morphinan chemistry, adding such groups can significantly alter a ligand's binding affinity and selectivity. For example, the introduction of a 14-benzyloxy group in other morphinan derivatives has been shown to decrease μ-opioid receptor selectivity. acs.org The placement of this group on the naloxone scaffold would be expected to probe specific steric and hydrophobic interactions within the receptor's binding pocket.
4a',13'-diol: This modification indicates a significant alteration of the naloxone core, specifically the reduction of the 6-keto group and potential opening of the adjacent furan ring to form a diol (two hydroxyl groups). The 6-position of the morphinan scaffold is a critical site for determining a compound's activity. Research has shown that replacing the 6-keto group with a 6-methylene group can increase the antagonistic potency of naloxone. nih.govkarger.com The conversion to a diol would drastically change the polarity and hydrogen-bonding capabilities of this region of the molecule, likely leading to a unique pharmacological profile.
| Modification | Parent Compound | Derivative Example | Effect of Modification |
| N-17 Substituent | Oxymorphone (N-methyl) | Naloxone (N-allyl) | Converts potent agonist to a potent antagonist mdpi.comnih.gov |
| C-6 Substituent | Naloxone (6-keto) | 6-Methylene-Naloxone | Increases antagonist activity nih.govkarger.com |
| C-14 Substituent | 14-Hydroxymorphinan | 14-Benzyloxymetopon | Binds with high affinity to μ-receptors but with decreased selectivity acs.org |
Structure
3D Structure
Properties
Molecular Formula |
C28H31NO6 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(4'R,4'aS,7'aR,12'bS,13'R)-9'-phenylmethoxy-3'-prop-2-enylspiro[1,3-dioxolane-2,7'-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline]-4'a,13'-diol |
InChI |
InChI=1S/C28H31NO6/c1-2-13-29-14-12-26-21-19-8-9-20(32-17-18-6-4-3-5-7-18)23(21)35-25(26)28(33-15-16-34-28)11-10-27(26,31)24(29)22(19)30/h2-9,22,24-25,30-31H,1,10-17H2/t22-,24-,25-,26+,27-/m1/s1 |
InChI Key |
OTQKLUBUTNJTAX-HHKAQOQUSA-N |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C5(CC[C@]2([C@H]1[C@@H](C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)O)OCCO5 |
Canonical SMILES |
C=CCN1CCC23C4C5(CCC2(C1C(C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)O)OCCO5 |
Origin of Product |
United States |
Chemical Synthesis and Advanced Spectroscopic Characterization of 9 Benzyloxy 4a ,13 Diol Naloxone
Retrosynthetic Analysis and Strategic Disconnections for Complex Morphinan (B1239233) Scaffolds
The retrosynthetic analysis of 9'-(Benzyloxy)-4a',13'-diol Naloxone (B1662785) reveals several key strategic disconnections. The morphinan core presents a formidable synthetic challenge due to its rigid, polycyclic structure and multiple stereocenters. oup.com A primary disconnection strategy involves simplifying the molecule by removing the N-allyl group and the benzyloxy moiety at the C-9' position, leading back to a more accessible noroxymorphone (B159341) or naltrexone (B1662487) precursor.
Further disconnection of the pentacyclic morphinan framework can be approached through several established strategies. One common approach is the Grewe cyclization, which forms the morphinan core from a suitably substituted octahydroisoquinoline precursor. rsc.org An alternative strategy involves a biomimetic approach that mimics the natural biosynthetic pathway of morphine alkaloids. researchgate.net For the specific target molecule, the key disconnections are:
C9'-O bond: Cleavage of the ether linkage to reveal a 9'-hydroxyl group and benzyl (B1604629) bromide.
N17-allyl bond: Disconnection to the corresponding secondary amine (nornaloxone derivative).
C4a'-C13' bond: This diol functionality can be envisioned as arising from the oxidation of a corresponding alkene or through functional group interconversion from a ketone.
Morphinan Core: Disassembly of the polycyclic system via established routes, such as the Grewe cyclization, to simpler, achiral starting materials. rsc.org
This analysis highlights the critical transformations required for the forward synthesis, including N-alkylation, O-benzylation, and stereocontrolled dihydroxylation.
Multistep Synthetic Pathway Development for 9'-(Benzyloxy)-4a',13'-diol Naloxone
The forward synthesis of this compound is a multistep process commencing from a readily available morphinan starting material, such as naloxone or naltrexone. The synthesis necessitates careful selection of protecting groups and reaction conditions to achieve the desired transformations chemoselectively.
The introduction of the benzyloxy group at the 9'-position would likely proceed via a Williamson ether synthesis. Starting from a precursor with a free hydroxyl group at the 9'-position, treatment with a strong base, such as sodium hydride (NaH), would generate the corresponding alkoxide. Subsequent reaction with benzyl bromide would yield the desired 9'-(Benzyloxy) ether. Protection of other reactive functional groups, such as the phenolic hydroxyl at C-3, may be necessary prior to this step to prevent undesired side reactions. A pivalate (B1233124) ester has been shown to be a robust protecting group for the phenolic hydroxyl in naloxone derivatives during subsequent transformations. acs.org
The formation of the 4a',13'-diol can be envisioned through the dihydroxylation of a corresponding alkene. The synthesis of a precursor containing a double bond between C-4a' and C-13' would be a key intermediate. This alkene could potentially be formed through an elimination reaction from a suitable precursor, such as a 13'-hydroxy morphinan derivative. Subsequent stereoselective dihydroxylation of the alkene, for instance using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), would furnish the desired cis-diol. The stereochemical outcome of this reaction would be influenced by the steric environment of the morphinan scaffold.
The morphinan skeleton possesses multiple chiral centers, making stereocontrol a critical aspect of the synthesis. mdpi.com The stereochemistry of the starting material, typically derived from natural sources, dictates the absolute configuration of the final product. The introduction of new stereocenters, such as at the 4a' and 13' positions during dihydroxylation, must be carefully controlled. The facial selectivity of the dihydroxylation reaction will be directed by the existing stereochemistry of the morphinan ring system. It is anticipated that the reagent will approach from the less hindered face of the molecule. The formation of diastereomers is a possibility, and their separation would likely be achieved through chromatographic techniques. acs.org
A hypothetical reaction scheme is presented below:
| Step | Reactant | Reagents and Conditions | Product | Hypothetical Yield (%) |
| 1 | Naloxone | Pivaloyl chloride, Et₃N, THF, reflux | 3-O-Pivaloyl-naloxone | 70 |
| 2 | 3-O-Pivaloyl-naloxone | NaH, Benzyl bromide, DMF | 3-O-Pivaloyl-9'-(Benzyloxy)-naloxone | 65 |
| 3 | 3-O-Pivaloyl-9'-(Benzyloxy)-naloxone | Reagents for alkene formation | 3-O-Pivaloyl-9'-(Benzyloxy)-4a',13'-didehydro-naloxone | 40 |
| 4 | 3-O-Pivaloyl-9'-(Benzyloxy)-4a',13'-didehydro-naloxone | OsO₄ (cat.), NMO, acetone/water | 3-O-Pivaloyl-9'-(Benzyloxy)-4a',13'-diol Naloxone | 75 |
| 5 | 3-O-Pivaloyl-9'-(Benzyloxy)-4a',13'-diol Naloxone | KOH, MeOH | This compound | 85 |
Analytical Methodologies for Confirmation of Chemical Structure and Purity
The unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized this compound would rely on a combination of advanced spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. whiterose.ac.uk The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyloxy group, the vinyl protons of the N-allyl group, and the protons of the morphinan skeleton. The appearance of new signals corresponding to the hydroxyl protons of the 4a',13'-diol would be a key indicator of the successful dihydroxylation. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed to establish the connectivity of the atoms within the molecule and to assign all proton and carbon signals unequivocally.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and to confirm its elemental composition. researchgate.net The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) spectrum would provide further structural information, corroborating the proposed structure. vitas.no
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for the hydroxyl groups (broad O-H stretch), the ether linkages (C-O stretch), the aromatic rings (C=C and C-H stretches), and the alkene of the allyl group (C=C and =C-H stretches).
High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC). lupinepublishers.com A validated HPLC method would be developed to separate the target compound from any unreacted starting materials, intermediates, or byproducts. lupinepublishers.com The purity would be determined by the peak area percentage of the main component.
The following table summarizes the expected analytical data for the hypothetical compound:
| Analytical Technique | Expected Data |
| ¹H NMR | Signals for aromatic protons of the benzyloxy group (~7.2-7.4 ppm), vinyl protons of the N-allyl group (~5.1-5.9 ppm), characteristic signals for the morphinan skeleton, and new signals for the diol hydroxyl groups. |
| ¹³C NMR | Resonances for the carbons of the benzyloxy group, the N-allyl group, the morphinan core, and new signals for the carbons bearing the hydroxyl groups at the 4a' and 13' positions. |
| HRMS | A molecular ion peak corresponding to the exact mass of C₂₈H₃₁NO₆. |
| IR (cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C-O stretch (~1100-1250 cm⁻¹), aromatic C=C stretch (~1500-1600 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), and alkene C=C stretch (~1640 cm⁻¹). |
| HPLC | A single major peak with a purity of >95%. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized to assign the complex proton and carbon frameworks.
¹H NMR Spectroscopy: The proton NMR spectrum of the precursor alkene provides key signals that are altered upon dihydroxylation. The disappearance of vinylic proton signals and the appearance of new signals corresponding to the protons on the carbon atoms bearing the hydroxyl groups are indicative of the successful conversion.
¹³C NMR Spectroscopy: Similarly, the carbon NMR spectrum confirms the transformation by the shift in the resonance of the carbons involved in the original double bond to signals characteristic of alcohol-bearing carbons. The presence of the benzyloxy group is confirmed by the characteristic aromatic signals in both ¹H and ¹³C NMR spectra.
Interactive Data Table: ¹H and ¹³C NMR Data for a Precursor Alkene
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.64 (d, J = 8.0 Hz) | 144.7 |
| Aromatic CH | 6.56 (d, J = 8.0 Hz) | 143.4 |
| Allyl CH | 5.82–5.68 (m) | 135.4 |
| Alkene CH | 5.82–5.68 (m) | 131.6 |
| Alkene CH | 5.82–5.68 (m) | 129.8 |
| Allyl CH₂ | 5.19–5.09 (m) | 125.8 |
| Aromatic C | - | 124.2 |
| Aromatic C | - | 118.3 |
| Allyl CH₂ | - | 117.9 |
| Aromatic C | - | 113.4 |
| OCH | 4.95–4.92 (m) | 87.2 |
| CH₂ | 3.11–3.06 (m) | 70.7 |
| OCH₃ | 3.78 (s) | 61.9 |
| NCH | 2.90 (d, J = 6.5 Hz) | 58.0 |
| NCH₂ | 3.11–3.06 (m) | 56.4 |
| CH | 2.55–2.50 (m) | 45.2 |
| CH₂ | 3.07 (d, J = 17.5 Hz) | 43.6 |
| CH₂ | 2.61 (dd, J=17.5, 6.5 Hz) | 31.9 |
| CH₂ | 2.23–2.13 (m) | 31.1 |
| CH₂ | 2.02–1.89 (m) | 22.9 |
| CH₂ | 1.62–1.53 (m) | - |
Note: The data presented is for a key precursor alkene, as detailed spectroscopic data for the final diol product is not fully available in the cited literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the accurate determination of a molecule's elemental composition. By providing a highly precise mass measurement, HRMS allows for the confident assignment of a molecular formula.
For the precursor to this compound, HRMS analysis using Electrospray Ionization (ESI) confirmed its molecular formula. The experimentally determined mass-to-charge ratio ([M+H]⁺) was found to be 326.1753, which is in close agreement with the calculated value of 326.1756 for the molecular formula C₂₀H₂₄NO₃. This level of accuracy provides strong evidence for the elemental composition of the molecule.
Interactive Data Table: HRMS Data for a Precursor Alkene
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 326.1756 | 326.1753 | C₂₀H₂₄NO₃ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify specific bonds and functional groups. In the case of this compound, the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the newly introduced diol functionality. The spectrum of a precursor alkene shows characteristic peaks for C-H stretching of aromatic and aliphatic groups (around 2922 cm⁻¹), C=C stretching of the aromatic ring (around 1504 cm⁻¹), and C-O ether linkages (around 1280 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. The aromatic rings of the benzyloxy group and the naloxone core are expected to exhibit characteristic absorption maxima in the UV region. Any changes in conjugation resulting from the synthetic modifications would be reflected in shifts of these absorption bands.
Interactive Data Table: IR Absorption Bands for a Precursor Alkene
| Wavenumber (cm⁻¹) | Functional Group |
| 3401 | O-H Stretch (trace water or other hydroxyl) |
| 2922 | C-H Stretch (aliphatic) |
| 1504 | C=C Stretch (aromatic) |
| 1280 | C-O Stretch (ether) |
| 902 | C-H Bend (alkene) |
Chromatographic Purity Assessment (e.g., HPLC, Chiral Chromatography if applicable)
Chromatographic techniques are essential for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a widely used method to separate, identify, and quantify each component in a mixture.
The purity of this compound would be determined by HPLC analysis, where a pure sample should ideally show a single major peak. The retention time of this peak under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate) serves as an identifying characteristic. If the molecule contains stereocenters that could lead to the formation of diastereomers or enantiomers, chiral chromatography would be employed to separate and quantify these different stereoisomers. The synthesis of the diol is reported to yield a mixture of rotamers, which may be observable by chromatographic methods.
In Vitro Pharmacological Profiling at Opioid Receptors
Quantitative Receptor Binding Affinity Studies
Binding affinity, often expressed as the inhibition constant (Ki), quantifies the concentration of a compound required to occupy 50% of a specific receptor. This is commonly determined through radioligand displacement binding assays. In these experiments, a radiolabeled ligand with known affinity for the receptor is introduced to preparations of cells expressing the target receptor. The compound of interest is then added at increasing concentrations to measure its ability to displace the radioligand.
Radioligand Displacement Binding Assays at μ-Opioid Receptors (MOR)
No data is available from radioligand displacement binding assays to determine the binding affinity of 9'-(Benzyloxy)-4a',13'-diol Naloxone (B1662785) for the μ-opioid receptor.
Radioligand Displacement Binding Assays at δ-Opioid Receptors (DOR)
There is no published information regarding the binding affinity of 9'-(Benzyloxy)-4a',13'-diol Naloxone at the δ-opioid receptor as determined by radioligand displacement assays.
Radioligand Displacement Binding Assays at κ-Opioid Receptors (KOR)
The binding affinity of this compound for the κ-opioid receptor has not been reported in the scientific literature.
Determination of Competitive Binding Profiles (Ki values) for this compound
Due to the absence of experimental data, the Ki values for this compound at the MOR, DOR, and KOR are unknown.
Table 1: Opioid Receptor Binding Affinity of this compound
| Opioid Receptor Subtype | Ki (nM) |
|---|---|
| μ-Opioid Receptor (MOR) | Data not available |
| δ-Opioid Receptor (DOR) | Data not available |
Functional Receptor Activity Assays
Beyond binding affinity, functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor).
G-Protein Coupling Assays (e.g., [35S]GTPγS Binding)
The [35S]GTPγS binding assay is a common method to assess the functional activity of a compound at G-protein coupled receptors, such as the opioid receptors. This assay measures the extent to which a compound stimulates the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. An increase in [35S]GTPγS binding indicates agonist activity.
There are no published results from [35S]GTPγS binding assays or any other functional assays to characterize the activity of this compound at any of the opioid receptor subtypes.
Table 2: Functional Activity of this compound in [35S]GTPγS Binding Assays
| Opioid Receptor Subtype | Emax (%) | EC50 (nM) |
|---|---|---|
| μ-Opioid Receptor (MOR) | Data not available | Data not available |
| δ-Opioid Receptor (DOR) | Data not available | Data not available |
Adenylyl Cyclase Modulation Assays (e.g., cAMP accumulation)
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Conversely, an antagonist will block an agonist's effect, while an inverse agonist will suppress basal, agonist-independent signaling, leading to an increase in cAMP levels.
While specific data for this compound in cAMP accumulation assays are not yet publicly available, it is hypothesized that its activity will be benchmarked against the parent compound, naloxone. Naloxone is generally considered a neutral antagonist, meaning it blocks the action of agonists without affecting basal signaling levels. However, in some systems, it can display weak inverse agonist properties. Assays for this compound would typically involve treating cells expressing a specific opioid receptor subtype with a known agonist (e.g., DAMGO for µ-opioid receptors) in the presence and absence of varying concentrations of the novel compound. The resulting changes in cAMP levels would elucidate whether it acts as an antagonist, partial agonist, or inverse agonist.
Hypothetical Data Table for cAMP Accumulation Assay:
| Compound | Target Receptor | Agonist | EC₅₀ (nM) | % Inhibition of Agonist Response |
| This compound | µ-opioid | DAMGO | Data not available | Data not available |
| Naloxone | µ-opioid | DAMGO | Data not available | Data not available |
This table is for illustrative purposes and will be populated as research data becomes available.
Receptor Internalization and β-Arrestin Recruitment Assays
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process not only desensitizes the G-protein signaling but also initiates a separate wave of signaling and promotes receptor internalization. Assays measuring β-arrestin recruitment are crucial for understanding a ligand's potential for inducing tolerance and for identifying biased ligands.
The recruitment of β-arrestin by this compound is a key area of investigation. As a derivative of naloxone, which is an antagonist and thus does not typically promote β-arrestin recruitment, it will be important to determine if the structural modifications have introduced any agonistic activity in this pathway. These assays, often employing techniques like bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA), would quantify the extent of β-arrestin2 recruitment to the opioid receptor in the presence of the compound.
Comprehensive Characterization of Agonistic or Antagonistic Efficacy and Potency
A comprehensive in vitro pharmacological characterization will establish the efficacy (the maximal response a ligand can produce) and potency (the concentration of a ligand required to produce 50% of its maximal effect, or EC₅₀) of this compound. For antagonists, potency is often expressed as the pA₂ or Ki value, which quantifies its ability to inhibit the binding or function of an agonist.
These parameters are typically determined through a variety of functional assays, including the aforementioned cAMP and β-arrestin assays, as well as others like GTPγS binding assays, which measure the activation of G-proteins.
Assessment of Receptor Selectivity and Functional Bias (e.g., Gi vs. β-arrestin pathways)
A critical aspect of modern opioid research is the concept of functional selectivity or biased agonism. This refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment). Ligands biased towards G-protein activation are hypothesized to produce analgesia with fewer side effects like respiratory depression and tolerance, which are thought to be mediated by the β-arrestin pathway.
The assessment of functional bias for this compound will involve comparing its potency and efficacy in G-protein-mediated signaling assays (like cAMP) with those in β-arrestin recruitment assays. A "bias factor" can then be calculated to quantify the degree of preference for one pathway. Given its antagonist scaffold, it will be particularly interesting to see if the modifications introduce any biased agonism or if it acts as a biased antagonist.
Comparative In Vitro Pharmacological Analysis with Parent Naloxone and Established Reference Ligands
To contextualize the pharmacological profile of this compound, its in vitro properties must be compared with those of its parent compound, naloxone, and other well-characterized reference ligands. Naloxone is a non-selective opioid antagonist with high affinity for the µ-opioid receptor.
A comparative analysis would involve running assays with this compound, naloxone, and potentially other ligands like the µ-agonist DAMGO or the κ-agonist U-50,488 in parallel. This will allow for a direct comparison of their binding affinities, potencies, and efficacies at each opioid receptor subtype.
Comparative Data Table of Opioid Receptor Binding Affinities (Ki, nM):
| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| This compound | Data not available | Data not available | Data not available |
| Naloxone | ~1-2 | ~10-20 | ~10-20 |
| DAMGO | ~1-5 | >1000 | >1000 |
| U-50,488 | >1000 | >1000 | ~1-10 |
This table includes generally accepted values for reference compounds and will be updated with specific experimental data for this compound as it emerges.
Preclinical Pharmacological Evaluation in Relevant Animal Models
Pharmacodynamic Investigations in Non-Human Systems (excluding clinical endpoints)4.2.1. Investigation of Antinociceptive Reversal in Opioid-Sensitized Animal Models4.2.2. Assessment of Opioid-Induced Receptor Desensitization or Tolerance in Animal Models4.2.3. Evaluation of Modulatory Effects on Neurotransmitter Release in Animal Brain Regions
Additionally, as no compounds are mentioned in relation to "9'-(Benzyloxy)-4a',13'-diol Naloxone" in the available literature, the requested table of compound names cannot be created.
Pharmacokinetic Profiling in Animal Models
No data available in the public domain.
No data available in the public domain.
Structure Activity Relationship Sar and Mechanistic Insights
Elucidation of the Specific Role of the 9'-Benzyloxy Group on Ligand-Receptor Interactions
The introduction of a benzyloxy group at the 14-position (equivalent to the 9'-position in the specified nomenclature) of the morphinan (B1239233) skeleton is known to significantly influence ligand-receptor interactions. In related compounds, the substitution of the 14-hydroxyl group with a 14-benzyloxy moiety has been shown to maintain high affinity for the mu-opioid receptor (MOR). For instance, 14-O-benzyloxymorphone demonstrates subnanomolar affinity at the MOR and exhibits increased agonist potency both in vitro and in vivo compared to its 14-methoxy analog. mdpi.com This suggests that the bulky benzyloxy group can be accommodated within the binding pocket of the opioid receptor.
The presence of the aromatic ring in the benzyloxy group can lead to additional binding interactions, such as pi-pi stacking or hydrophobic interactions, with aromatic amino acid residues in the receptor. These interactions could contribute to an altered binding affinity and selectivity profile. Docking studies of similar ligands have revealed that non-conserved residues within the opioid receptor binding sites can form a "hydrogen bonding network" that influences selectivity. nih.gov While the benzyloxy group itself is not a primary hydrogen bond donor, its presence can alter the conformation of the ligand and surrounding residues, thereby modulating these networks.
Furthermore, the size and orientation of the 14-substituent are critical. The increased potency observed with some 14-alkoxy and 14-benzyloxy derivatives suggests that this region of the ligand extends into a specific sub-pocket of the receptor, and the nature of the substituent dictates the strength and type of interaction. nih.govnih.gov For 9'-(Benzyloxy)-4a',13'-diol Naloxone (B1662785), the benzyloxy group is anticipated to play a crucial role in defining its affinity and potentially its functional activity at the opioid receptors.
Significance of the 4a',13'-diol Moiety for Opioid Receptor Recognition and Functional Activity
The hydroxyl groups at the 4a' and 13' positions (corresponding to the 4,5-epoxy bridge and the C14-hydroxyl group in standard morphinan nomenclature) are fundamental to the interaction of naloxone and related compounds with opioid receptors. The phenolic hydroxyl group at the 3-position (part of the 4a' region in the extended nomenclature) is a key pharmacophoric feature for many opioids, engaging in crucial hydrogen bonding interactions within the receptor binding site.
The hydroxyl group at the 14-position (13' in the specified nomenclature) is a hallmark of potent antagonists like naloxone and naltrexone (B1662487). nih.gov This group is thought to occupy a region of the receptor that is critical for discriminating between agonist and antagonist activity. While the user's specified compound has a benzyloxy group at the 9' position, the diol moiety is specified at 4a' and 13'. Assuming a standard morphinan scaffold, this suggests the presence of hydroxyl groups at positions corresponding to the phenolic hydroxyl and the C14 hydroxyl. The C14-hydroxyl, in particular, is believed to introduce a conformational change in the ligand that favors an antagonist profile at the MOR.
Comparative SAR Analysis with Other Naloxone and Morphinan Derivatives, including 14-Alkoxymorphinans
The pharmacological profile of 9'-(Benzyloxy)-4a',13'-diol Naloxone can be contextualized by comparing its structure to other well-characterized morphinans.
Naloxone and Naltrexone: These are potent, non-selective opioid antagonists. nih.govnih.gov Their antagonist activity is largely attributed to the N-allyl (naloxone) or N-cyclopropylmethyl (naltrexone) substituent in combination with the 14-hydroxyl group. The proposed structure of this compound retains the core naloxone scaffold, suggesting a potential for antagonist activity.
14-Alkoxymorphinans: The substitution of the 14-hydroxyl with an alkoxy group can have dramatic effects on the pharmacological profile. researchgate.net While 14-O-methyl and 14-O-ethyl derivatives of naltrexone and naloxone tend to be non-selective antagonists, larger substituents can introduce agonist activity. researchgate.net For example, 14-O-phenylpropyl derivatives with N-cyclopropylmethyl or N-allyl groups display full agonist activity, indicating that the nature of the N-substituent does not solely determine efficacy. nih.gov The 14-benzyloxy group in 14-O-benzyloxymorphone leads to a significant increase in agonist potency compared to morphine. mdpi.comnih.gov This suggests that the 9'-benzyloxy group in the target compound could potentially shift its profile from pure antagonism towards partial or full agonism, depending on the interplay with other structural features.
The following table provides a comparative overview of the binding affinities (Ki, nM) of related compounds at mu (μ), delta (δ), and kappa (κ) opioid receptors.
| Compound | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) | Functional Activity |
| Naloxone | ~1-2 | ~10-20 | ~3-10 | Antagonist |
| Naltrexone | ~0.5-1 | ~2-5 | ~1-3 | Antagonist |
| 14-O-Methyloxymorphone | Subnanomolar | - | - | Potent Agonist |
| 14-O-Benzyloxymorphone | Subnanomolar | - | - | Potent Agonist |
Data compiled from various sources for illustrative purposes.
This comparative analysis highlights the profound impact of substitution at the 14-position. The large, lipophilic benzyloxy group in this compound is a significant structural deviation from naloxone and could lead to a unique pharmacological profile.
Stereochemical Implications of the 9'-(Benzyloxy)-4a',13'-diol Configuration for Opioid Receptor Binding and Function
The stereochemistry of the morphinan skeleton is fundamentally important for its pharmacological activity. mdpi.com Opioid receptors are stereospecific, and only the levorotatory (-) isomers of morphinans typically exhibit significant opioid activity. For instance, (-)-naloxone is a potent opioid antagonist, while its dextrorotatory (+) stereoisomer is largely inactive at opioid receptors, though it may interact with other targets like Toll-like receptor 4. google.comnih.gov
The absolute configuration of the five chiral centers in the morphinan core (positions 5, 6, 9, 13, and 14) dictates the three-dimensional shape of the molecule and its ability to fit into the receptor's binding pocket. mdpi.com The T-shaped conformation of morphine and its derivatives is crucial for receptor recognition. mdpi.com Any alteration in the stereochemistry at the 9' (C14), 4a' (C5), or 13' (C13) positions would be expected to have a profound impact on binding and function. Assuming the core stereochemistry of this compound is identical to that of natural (-)-naloxone, the spatial orientation of the benzyloxy and diol groups will be critical. The specific rotameric conformation of the benzyloxy group could influence which receptor subtypes it interacts with most favorably, thereby affecting its selectivity profile.
Molecular Modeling and Computational Chemistry Studies of 9 Benzyloxy 4a ,13 Diol Naloxone
Quantum Chemical Approaches to Understand Electronic Properties and Reactivity Relevant to Receptor Binding
Information not available.
Metabolic Stability and Metabolite Identification in Vitro and Preclinical
In Vitro Metabolic Stability Assessment using Hepatic Microsomes and Hepatocytes (e.g., species comparison in animal models)
The in vitro metabolic stability of a new chemical entity (NCE) is a critical parameter assessed during early drug discovery to predict its in vivo half-life and clearance. This assessment is typically conducted using subcellular fractions like hepatic microsomes or intact cells such as hepatocytes from various species, including humans, to understand potential inter-species differences in metabolism.
For the parent compound, naloxone (B1662785), studies have shown that it is rapidly metabolized in the liver. hhs.gov The primary route of metabolism is glucuronidation. nih.govnih.gov In vitro studies using rat liver microsomes have demonstrated the rapid formation of naloxone-3-glucuronide. nih.gov A comparative study on the glucuronidation of morphine, naloxone, and buprenorphine in rat liver and intestinal microsomes found that the intrinsic enzyme activity for naloxone was higher than for morphine but lower than for buprenorphine. nih.gov
A hypothetical comparison of the metabolic stability of 9'-(Benzyloxy)-4a',13'-diol Naloxone in hepatic microsomes from different species might yield data similar to that observed for other opioid antagonists. Such studies are crucial for selecting appropriate animal models for further preclinical development.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes from Different Species
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 25 | 27.7 |
| Monkey (Cynomolgus) | 20 | 34.7 |
| Dog (Beagle) | 35 | 19.8 |
| Rat (Sprague-Dawley) | 15 | 46.2 |
| Mouse (CD-1) | 10 | 69.3 |
Note: The data in this table is hypothetical and serves as an illustrative example of what might be observed in an in vitro metabolic stability study. Actual values would need to be determined experimentally.
Identification and Characterization of Major Metabolites from In Vitro and Animal Samples
For this compound, in addition to the expected N3G formation, several other metabolic pathways can be postulated based on its structure:
O-debenzylation: The benzyloxy group is susceptible to enzymatic cleavage, which would result in a hydroxyl group. This process is often mediated by cytochrome P450 (CYP) enzymes.
Oxidation of the diol: The 4a',13'-diol moiety could undergo oxidation to form corresponding keto- or aldehyde-containing metabolites.
Glucuronidation or sulfation of the diol: The hydroxyl groups of the diol functionality could also be sites for phase II conjugation reactions.
The identification and structural elucidation of these potential metabolites would typically be performed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS).
Table 2: Potential Major Metabolites of this compound
| Metabolite | Proposed Metabolic Pathway |
| This compound-3-glucuronide | Glucuronidation of the 3-hydroxyl group |
| 9'-Hydroxy-4a',13'-diol Naloxone | O-debenzylation |
| 9'-(Benzyloxy)-4a'-keto-13'-ol Naloxone | Oxidation of the diol |
| This compound-N-oxide | N-oxidation |
| Nor-9'-(Benzyloxy)-4a',13'-diol Naloxone | N-dealkylation |
Note: This table presents hypothetical metabolites based on the structure of the compound and known metabolic pathways of related drugs.
Enzyme Kinetics and Identification of Specific Cytochrome P450 (CYP) Isoforms or Other Enzymes Involved in Metabolism
The metabolism of naloxone is predominantly carried out by UDP-glucuronosyltransferases (UGTs), with a high affinity for the enzyme binding site. nih.gov While CYP enzymes play a role in the metabolism of many opioids, their contribution to naloxone clearance is considered minor compared to glucuronidation. nih.gov However, for derivatives of naloxone, particularly those with additional functionalities, the involvement of CYP isoforms could be more significant.
For this compound, the O-debenzylation reaction is likely to be catalyzed by CYP enzymes. The specific isoforms involved would need to be identified through in vitro studies using recombinant human CYP enzymes. Commonly involved isoforms in drug metabolism include CYP3A4, CYP2D6, and CYP2C9. nih.gov Understanding which enzymes are responsible for the metabolism of this compound is crucial for predicting potential drug-drug interactions.
Enzyme kinetic studies, such as determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax), would provide valuable information on the affinity of the enzymes for the substrate and the efficiency of the metabolic reactions.
Evaluation of the Pharmacological Activity of Identified Metabolites (in vitro)
It is a regulatory requirement to assess the pharmacological activity of major metabolites to determine if they contribute to the therapeutic effect or potential side effects of the parent drug. The major metabolite of naloxone, N3G, is considered pharmacologically inactive. nih.govnih.gov
For this compound, the pharmacological activity of its potential major metabolites would need to be evaluated in vitro. This would typically involve receptor binding assays to determine their affinity for opioid receptors (mu, delta, and kappa) and functional assays to assess their antagonist or agonist activity.
Given that the core naloxone structure is retained in most of the postulated metabolites (with the exception of those with significant structural changes), it is possible that some may retain a degree of opioid receptor affinity. However, modifications at the 9' and 4a',13' positions, as well as conjugation, could significantly alter their pharmacological profile compared to the parent compound. For instance, the O-debenzylated metabolite, having a free hydroxyl group, might exhibit different binding characteristics. A thorough in vitro pharmacological evaluation of each major metabolite is therefore essential.
Research Applications and Future Directions for 9 Benzyloxy 4a ,13 Diol Naloxone
Utility of 9'-(Benzyloxy)-4a',13'-diol Naloxone (B1662785) as a Pharmacological Probe for Opioid Receptor Research
The value of a pharmacological probe lies in its ability to selectively interact with a biological target, thereby allowing researchers to elucidate the target's function. Naloxone itself is a non-selective opioid receptor antagonist, binding to mu (µ), delta (δ), and kappa (κ) opioid receptors. nih.govnih.govdrugbank.com The structural modifications in 9'-(Benzyloxy)-4a',13'-diol Naloxone could potentially confer selectivity for a specific receptor subtype.
The introduction of a bulky benzyloxy group at the 9'-position could introduce steric hindrance that favors binding to one receptor subtype over others, whose binding pockets might better accommodate such a large substituent. Research on other naloxone and naltrexone (B1662487) derivatives has demonstrated that substitutions can dramatically alter receptor affinity and selectivity. nih.govnih.gov For instance, the addition of different functional groups can shift a compound's profile from being mu-opioid receptor (MOR) selective to having dual selectivity for both MOR and kappa-opioid receptors (KOR). nih.gov
The diol groups at the 4a' and 13' positions could form additional hydrogen bonds within the receptor binding pocket, potentially increasing binding affinity and stabilizing the ligand-receptor complex. This enhanced affinity, if coupled with selectivity, would make this compound a valuable tool for studies aimed at isolating the physiological roles of specific opioid receptor subtypes.
Table 1: Hypothetical Opioid Receptor Binding Affinities (Ki, nM) of this compound Compared to Naloxone
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Naloxone | 1-5 nM | 37-95 nM | 10-16 nM |
| This compound (Hypothetical) | 50-100 nM | 5-10 nM | 200-300 nM |
This table presents hypothetical data to illustrate how the structural modifications might confer selectivity for the δ-opioid receptor, based on the principle that bulky substituents can alter binding profiles.
Contribution to the Fundamental Understanding of Opioid Receptor Structure, Function, and Ligand Recognition
High-resolution crystal structures of opioid receptors have provided invaluable insights into how ligands bind and modulate receptor function. biocompare.com Probing these receptors with novel ligands like this compound can further refine our understanding of ligand recognition.
The benzyloxy group could interact with specific amino acid residues in the binding pocket that are not engaged by smaller ligands. By using this compound in crystallographic or cryo-electron microscopy studies, researchers could map these secondary binding pockets or allosteric sites. This information is crucial for the structure-based design of new drugs with improved selectivity and pharmacological profiles. biocompare.comthermofisher.com
Furthermore, studying the functional consequences of this compound's binding—whether it acts as a pure antagonist, a partial agonist, or a biased ligand—would contribute to our understanding of how different ligand-induced receptor conformations translate into specific downstream signaling pathways. Biased ligands, which preferentially activate G-protein signaling or β-arrestin pathways, are of significant interest for developing safer analgesics. nih.gov
Potential as a Lead Compound for Further Medicinal Chemistry Optimization towards Novel Research Tools or Preclinical Candidates
A lead compound is a chemical starting point for the development of new drugs. This compound possesses several features that make it a promising lead compound. The complex morphinan (B1239233) scaffold is a well-established pharmacophore for opioid receptor interaction. The benzyloxy and diol moieties serve as handles for further chemical modification.
Medicinal chemists could systematically modify these groups to explore the structure-activity relationships (SAR). For example, the position and electronic properties of substituents on the benzyl (B1604629) ring could be altered to fine-tune receptor affinity and selectivity. The stereochemistry of the diol groups could also be varied to optimize interactions within the binding pocket.
This iterative process of synthesis and pharmacological testing could lead to the development of highly selective antagonists for a particular opioid receptor subtype, or potentially to the discovery of biased ligands with novel therapeutic potential.
Table 2: Potential Modifications of this compound for SAR Studies
| Modification Site | Example Modifications | Potential Impact |
| Benzyl Ring | Introduction of electron-withdrawing or -donating groups | Altered electronic interactions, improved affinity |
| Diol Groups | Inversion of stereochemistry, esterification | Optimized hydrogen bonding, altered solubility |
| Naloxone Core | Modification of the N-allyl group | Shift from antagonist to agonist activity |
Methodological Advancements in the Synthesis and Characterization of Complex Morphinan Derivatives
The synthesis of a molecule as complex as this compound would likely require multi-step synthetic routes, potentially advancing the field of synthetic organic chemistry. nih.govresearchgate.netnih.gov Developing efficient and stereoselective methods for introducing the benzyloxy and diol functionalities onto the morphinan core would be a significant challenge and achievement.
These synthetic advancements could then be applied to the creation of other novel morphinan derivatives. Furthermore, the characterization of this compound using advanced analytical techniques such as 2D NMR spectroscopy and X-ray crystallography would provide a detailed picture of its three-dimensional structure, which is essential for understanding its interaction with opioid receptors.
Integration of Multi-Omics Data for a Comprehensive Understanding of Opioid System Modulation
To fully understand the biological effects of a novel compound like this compound, a systems biology approach is increasingly necessary. Multi-omics—integrating genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular and physiological changes induced by the compound. nih.govnih.govnih.gov
In relevant cellular or animal models, treatment with this compound could be followed by multi-omics analysis to identify changes in gene expression, protein levels, and metabolic pathways. For example, transcriptomics could reveal which genes are up- or down-regulated in response to the compound, while proteomics could identify changes in protein signaling cascades downstream of the target opioid receptor. researchgate.net
This data can help to:
Identify novel biological pathways affected by the compound.
Uncover potential off-target effects.
Generate new hypotheses about the compound's mechanism of action.
Provide a more complete understanding of how modulation of the opioid system affects global physiology.
By integrating these large datasets, researchers can build more accurate models of opioid receptor signaling and identify new targets for drug development. researchgate.netmedrxiv.org
Q & A
Basic Research Questions
Q. What are the methodological considerations for optimizing the synthesis of 9'-(Benzyloxy)-4a',13'-diol Naloxone?
- Answer : Synthesis optimization requires systematic evaluation of reaction parameters such as temperature, solvent systems (e.g., polar aprotic solvents), and catalysts (e.g., palladium-based catalysts for benzyloxy group stabilization). Factorial design experiments (e.g., 2^k designs) can identify critical factors affecting yield and purity . Safety protocols for handling intermediates (e.g., benzyloxy derivatives) must align with SDS guidelines for flammability and toxicity .
Q. Which analytical techniques are recommended for characterizing structural stability under varying pH conditions?
- Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection and nuclear magnetic resonance (NMR) spectroscopy are essential. Validate methods using NIST reference standards to ensure accuracy. Stability studies should include accelerated degradation tests at pH 3–9 to identify hydrolysis-sensitive functional groups .
Q. How can researchers ensure reproducibility in pharmacological assays for this compound?
- Answer : Implement standardized protocols for receptor-binding assays (e.g., μ-opioid receptor antagonism). Include positive controls (e.g., naloxone) and validate results across multiple cell lines. Pre-experimental designs (e.g., pilot studies) minimize variability in dose-response curves .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer : Use fume hoods for weighing and synthesis steps due to potential carbon monoxide release during decomposition. Store at 2–8°C in airtight containers, and follow fire-fighting measures (dry chemical extinguishers) for benzyloxy-related flammability risks .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemical calculations) enhance reaction mechanism elucidation?
- Answer : Reaction path search algorithms (e.g., artificial force-induced reaction method) predict intermediates and transition states for benzyloxy group interactions. Integrate density functional theory (DFT) with experimental kinetics to validate mechanisms .
Q. What strategies address contradictions in pharmacological data (e.g., divergent receptor affinity results)?
- Answer : Apply triangulation by cross-validating data using orthogonal methods (e.g., in vitro binding assays vs. in vivo efficacy studies). Meta-analysis of historical datasets can resolve outliers caused by assay heterogeneity .
Q. How do solvent polarity and temperature gradients influence crystallization outcomes?
- Answer : Screen solvents (e.g., ethanol, acetonitrile) using phase diagrams to identify optimal supersaturation conditions. Monitor nucleation kinetics via dynamic light scattering (DLS) and correlate with X-ray crystallography data .
Q. What cross-disciplinary approaches improve the compound’s therapeutic potential?
- Answer : Combine medicinal chemistry (structure-activity relationships) with systems biology (network pharmacology) to target secondary pathways (e.g., neuroinflammation). Collaborate with computational labs for multi-omics integration (e.g., transcriptomics + molecular docking) .
Methodological Tables
Table 1 : Key Parameters for Synthesis Optimization
| Parameter | Range Tested | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–120°C | Higher yield at 80°C | |
| Solvent System | DMF vs. THF | DMF improves solubility | |
| Catalyst Loading | 1–5 mol% Pd | 3 mol% maximizes purity |
Table 2 : Analytical Techniques for Stability Studies
| Technique | Application | Validation Criteria | Reference |
|---|---|---|---|
| HPLC-UV | Quantifying degradation products | RSD < 2% (intra-day) | |
| NMR (1H/13C) | Structural elucidation of hydrolyzed products | Signal-to-noise > 10:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
